molecular formula C21H23NO4S B2988514 4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 573695-80-4

4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No. B2988514
CAS RN: 573695-80-4
M. Wt: 385.48
InChI Key: LIFMAXSTPAJAMG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide” such as its density, melting point, and boiling point are not available in the search results .

Scientific Research Applications

GIRK Channel Activation

One of the primary applications of this compound is as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating neuronal and cardiac activity. By activating GIRK channels, this compound could be used to modulate electrical signaling in the brain and heart, potentially leading to new treatments for conditions like epilepsy, arrhythmias, and pain management.

Neuropharmacology

In the realm of neuropharmacology, the compound’s ability to influence GIRK channels suggests its utility in exploring neurological pathways and disorders . It could serve as a pharmacological tool to dissect the roles of GIRK channels in various neurological processes, including reward/addiction, anxiety, and mood regulation.

Cardiovascular Research

Given the expression of GIRK channels in cardiac tissues, this compound could be used in cardiovascular research to study heart rate regulation . It may help in understanding the mechanisms underlying arrhythmias and developing novel anti-arrhythmic medications.

Pain and Analgesia

The modulation of GIRK channels has been linked to pain perception . This compound could be used to investigate the pathways involved in pain signaling and could lead to the development of new analgesic drugs that target these channels.

Metabolic Stability Studies

The compound has shown improved metabolic stability over prototypical urea-based compounds in tier 1 DMPK assays . This makes it a valuable candidate for studying drug metabolism and pharmacokinetics, which is essential for the development of drugs with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Chemical Probe Development

As part of chemical probe development, this compound, with its novel sulfone-based head group, represents a new scaffold for the identification of potent and selective activators of specific biological targets . It can be used to create libraries of derivatives for high-throughput screening in drug discovery programs.

Mechanism of Action

The mechanism of action of “4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide” is not known at this time . Further studies would be needed to determine its biological activity and potential applications.

Safety and Hazards

The safety and hazards associated with “4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide” are not specified in the search results . It’s important to handle all chemical compounds with care and appropriate safety measures.

properties

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-2-13-26-20-10-8-18(9-11-20)21(23)22(15-17-6-4-3-5-7-17)19-12-14-27(24,25)16-19/h2-11,19H,1,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFMAXSTPAJAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

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